molecular formula C13H19NO3 B14904721 1-(2-(Cyclopent-2-en-1-yl)acetyl)piperidine-4-carboxylic acid

1-(2-(Cyclopent-2-en-1-yl)acetyl)piperidine-4-carboxylic acid

Cat. No.: B14904721
M. Wt: 237.29 g/mol
InChI Key: NSJGTGUPGMEURL-UHFFFAOYSA-N
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Description

1-(2-(Cyclopent-2-en-1-yl)acetyl)piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopentene ring, an acetyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Cyclopent-2-en-1-yl)acetyl)piperidine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 2-(Cyclopent-2-en-1-yl)acetic acid, which is then reacted with piperidine derivatives under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Cyclopent-2-en-1-yl)acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-(2-(Cyclopent-2-en-1-yl)acetyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Cyclopent-2-en-1-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopenten-1-yl)acetic acid: Shares the cyclopentene ring structure but lacks the piperidine and acetyl groups.

    Piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.

Uniqueness

1-(2-(Cyclopent-2-en-1-yl)acetyl)piperidine-4-carboxylic acid is unique due to its combination of a cyclopentene ring, an acetyl group, and a piperidine ring.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

1-(2-cyclopent-2-en-1-ylacetyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C13H19NO3/c15-12(9-10-3-1-2-4-10)14-7-5-11(6-8-14)13(16)17/h1,3,10-11H,2,4-9H2,(H,16,17)

InChI Key

NSJGTGUPGMEURL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

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